REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[C:9]([CH3:11])([CH3:10])[O:8][B:7]([OH:12])[C:6]=2[CH:13]=1.C([O-])([O-])=O.[K+].[K+].[F:20][C:21]1[CH:29]=[CH:28][C:24]([C:25](Cl)=[O:26])=[C:23]([C:30]([F:33])([F:32])[F:31])[CH:22]=1.C(OC(C)C)(=O)C>O.CC(C)=O.C1COCC1>[F:20][C:21]1[CH:29]=[CH:28][C:24]([C:25]([NH:1][C:2]2[CH:3]=[CH:4][C:5]3[C:9]([CH3:10])([CH3:11])[O:8][B:7]([OH:12])[C:6]=3[CH:13]=2)=[O:26])=[C:23]([C:30]([F:31])([F:32])[F:33])[CH:22]=1 |f:1.2.3|
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Name
|
|
Quantity
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5.5 L
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Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)C
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Name
|
|
Quantity
|
2.8 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
554 g
|
Type
|
reactant
|
Smiles
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NC=1C=CC2=C(B(OC2(C)C)O)C1
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Name
|
|
Quantity
|
865 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
5.5 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
780 g
|
Type
|
reactant
|
Smiles
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FC1=CC(=C(C(=O)Cl)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=CC2=C(B(OC2(C)C)O)C1
|
Name
|
acid chloride
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 22 L four-necked round-bottomed-flask equipped with a nitrogen inlet adapter, mechanical stirrer
|
Type
|
WAIT
|
Details
|
The resulting suspension was aged for 24 h at room temperature
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
After 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the phases were partitioned
|
Type
|
EXTRACTION
|
Details
|
The organic phase was further extracted with water (2.8 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide a tan solid
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to produce a seed bed
|
Type
|
STIRRING
|
Details
|
The suspension was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the solids were collected on a frit
|
Type
|
WASH
|
Details
|
The cake was rinsed with 1:1 acetone/water (1.0 L) and air
|
Type
|
CUSTOM
|
Details
|
dried to constant weight
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C(=O)NC=2C=CC3=C(B(OC3(C)C)O)C2)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 kg | |
YIELD: CALCULATEDPERCENTYIELD | 113.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |